molecular formula C14H14N4O B14748243 N-(4-Anilinodiazenylphenyl)acetamide CAS No. 5201-72-9

N-(4-Anilinodiazenylphenyl)acetamide

Cat. No.: B14748243
CAS No.: 5201-72-9
M. Wt: 254.29 g/mol
InChI Key: NVDWECOCROVVLR-UHFFFAOYSA-N
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Description

N-(4-Anilinodiazenylphenyl)acetamide is an organic compound with the molecular formula C14H13N3O It is characterized by the presence of an anilinodiazenyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Anilinodiazenylphenyl)acetamide typically involves the diazotization of aniline followed by coupling with acetanilide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with acetanilide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Anilinodiazenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amine derivatives, and various substituted phenylacetamides.

Scientific Research Applications

N-(4-Anilinodiazenylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Anilinodiazenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Nitrophenyl)acetamide: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    N-(4-Methylphenyl)acetamide: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.

Uniqueness

N-(4-Anilinodiazenylphenyl)acetamide is unique due to its anilinodiazenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5201-72-9

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[4-(anilinodiazenyl)phenyl]acetamide

InChI

InChI=1S/C14H14N4O/c1-11(19)15-12-7-9-14(10-8-12)17-18-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,19)(H,16,17)

InChI Key

NVDWECOCROVVLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NNC2=CC=CC=C2

Origin of Product

United States

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